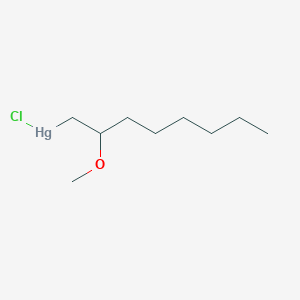
Chloro(2-methoxyoctyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-methoxyoctyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyoctyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyoctyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyoctanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
HgCl2+C8H17OCH3→ClHgC8H17OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methoxyoctyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines under mild conditions.
Major Products
Oxidation: Mercury oxides and corresponding organic by-products.
Reduction: Elemental mercury and 2-methoxyoctanol.
Substitution: Organomercury compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chloro(2-methoxyoctyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in antimicrobial and antifungal treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-methoxyoctyl)mercury involves its interaction with sulfur-containing amino acids in proteins, leading to the inhibition of protein functions. This is primarily due to the strong affinity of mercury for thiol groups, which disrupts the normal biological activities of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed in antifungal and antimicrobial applications.
Uniqueness
Chloro(2-methoxyoctyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and methoxy group contribute to its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62594-80-3 |
|---|---|
Molecular Formula |
C9H19ClHgO |
Molecular Weight |
379.29 g/mol |
IUPAC Name |
chloro(2-methoxyoctyl)mercury |
InChI |
InChI=1S/C9H19O.ClH.Hg/c1-4-5-6-7-8-9(2)10-3;;/h9H,2,4-8H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
LFHJOAKANDEEJL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















